What are the chemical and physical properties of Baohuoside VII?
What are the chemical and physical properties of Baohuoside VII?
An In-depth Technical Guide to Baohuoside VII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baohuoside VII is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, particularly in the context of bone health. As a member of the flavonoid family, it is a naturally occurring polyphenolic compound found in plant species of the Epimedium genus. This technical guide provides a comprehensive overview of the known chemical and physical properties of Baohuoside VII, along with insights into its biological activities and the experimental methodologies used to study them.
Chemical and Physical Properties
Baohuoside VII is characterized by a core flavonoid structure linked to a disaccharide moiety. While some physicochemical data are readily available from suppliers and databases, other specific experimental values such as melting point and detailed spectral data are not widely reported in the current scientific literature.
Data Presentation
The following table summarizes the key chemical and physical properties of Baohuoside VII.
| Property | Value | Reference(s) |
| IUPAC Name | 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [1][2] |
| Synonyms | 3,5,7-(trihydroxy)-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranosyl(4-1)-glucopyranoside | [1][2] |
| CAS Number | 119730-89-1 | [1][2] |
| Molecular Formula | C₃₃H₄₀O₁₅ | [1][2] |
| Molecular Weight | 676.7 g/mol | [1][2] |
| Appearance | Yellow powder | |
| Compound Type | Flavonoid | |
| Natural Source | Epimedium brevicornum Maxim. | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble or minimally soluble in water. A 10 mM solution in DMSO is commercially available. | |
| Storage and Stability | Store as a solid at 2-8°C for up to 24 months. Stock solutions in DMSO can be stored in tightly sealed vials at -20°C for up to two weeks. | |
| Melting Point | Not available in the surveyed literature. | |
| pKa | Not available in the surveyed literature. | |
| LogP | Not available in the surveyed literature. |
Spectral Data
Detailed experimental ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS) data for Baohuoside VII are not available in the public domain literature that was surveyed. The structural elucidation of flavonoids is typically achieved through a combination of these spectroscopic techniques.
Biological Activity and Signaling Pathways
Baohuoside VII is primarily investigated for its anti-osteoporotic activity . While detailed mechanistic studies specifically on Baohuoside VII are limited, extensive research on the structurally similar and related compound, Baohuoside I (Icariside II) , provides significant insights into the likely mechanism of action.
Anti-Osteoporotic Effects of Baohuoside I (A Model for Baohuoside VII)
Osteoporosis is a disease characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts and insufficient bone formation by osteoblasts. Research on Baohuoside I has demonstrated its potent inhibitory effects on osteoclastogenesis, the process of osteoclast formation.[3][4][5]
The primary signaling pathway implicated in osteoclast differentiation is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursor cells. This interaction triggers a cascade of downstream signaling events, prominently involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways.[3][4][5]
Studies on Baohuoside I have shown that it can suppress RANKL-induced osteoclast differentiation by inhibiting the activation of both the MAPK (specifically ERK, JNK, and p38) and NF-κB signaling pathways.[3][4][5] This inhibition leads to the downregulation of key transcription factors for osteoclastogenesis, such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). Consequently, the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase 9 (MMP-9), is reduced, leading to impaired osteoclast function and bone resorption.
Given the structural similarity between Baohuoside VII and Baohuoside I, it is highly probable that Baohuoside VII exerts its anti-osteoporotic effects through a similar mechanism involving the modulation of the RANKL-induced MAPK and NF-κB signaling pathways in osteoclast precursors.
Experimental Protocols
The following sections detail generalized experimental protocols commonly employed in the in vitro assessment of anti-osteoporotic agents. These methodologies are applicable for investigating the effects of Baohuoside VII on osteoblast and osteoclast function.
Osteoblast Differentiation and Mineralization Assays
Alkaline phosphatase is an early marker of osteoblast differentiation.
-
Cell Culture: Seed osteoblastic precursor cells (e.g., MC3T3-E1) in a 96-well plate at a density of 1x10⁴ cells/well and culture in an osteogenic induction medium.
-
Treatment: Treat the cells with various concentrations of Baohuoside VII.
-
Assay:
-
After the desired incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release intracellular ALP.
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the ALP activity.
-
Alizarin Red S staining is used to visualize the deposition of calcium, a marker of late-stage osteoblast differentiation and matrix mineralization.
-
Cell Culture and Treatment: Culture and treat osteoblastic cells with Baohuoside VII as described for the ALP assay, typically for a longer duration (e.g., 14-21 days).
-
Staining Procedure:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.[6][7][8][9][10]
-
Wash the fixed cells with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[6][9]
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the red-orange calcium deposits under a microscope.
-
Osteoclast Differentiation and Function Assays
TRAP is a characteristic enzyme expressed in high amounts by osteoclasts.
-
Cell Culture: Culture osteoclast precursors (e.g., RAW 264.7 cells or bone marrow-derived macrophages) in the presence of RANKL to induce differentiation.
-
Treatment: Co-treat the cells with various concentrations of Baohuoside VII.
-
Staining Procedure:
-
After 4-6 days of culture, wash the cells with PBS and fix them. A common fixative is 10% neutral buffered formalin.[11][12][13]
-
Wash the fixed cells with deionized water.
-
Incubate the cells with a TRAP staining solution containing a substrate (e.g., Naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer at 37°C.[11][12][13]
-
Wash the cells to stop the reaction.
-
Counterstain the nuclei (e.g., with hematoxylin) if desired.
-
Identify TRAP-positive (red/purple) multinucleated cells (osteoclasts) under a microscope.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect the levels of specific proteins involved in signaling cascades.
-
Cell Culture and Treatment: Culture osteoclast precursors, stimulate with RANKL, and treat with Baohuoside VII for various time points.
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total p38, phospho-ERK, total ERK, phospho-IκBα, total IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Baohuoside VII is a promising flavonoid with potential applications in the management of osteoporosis. While a complete physicochemical profile is not yet available in the public domain, its structural similarity to the well-studied Baohuoside I suggests a mechanism of action involving the inhibition of osteoclastogenesis through the MAPK and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of Baohuoside VII's therapeutic potential. Future research should focus on elucidating the complete physicochemical properties of Baohuoside VII and confirming its precise molecular mechanisms of action in bone remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Baohuoside VII | C33H40O15 | CID 5492427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss [frontiersin.org]
- 5. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. benchchem.com [benchchem.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. urmc.rochester.edu [urmc.rochester.edu]
